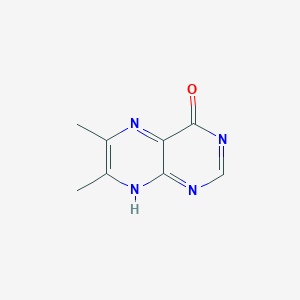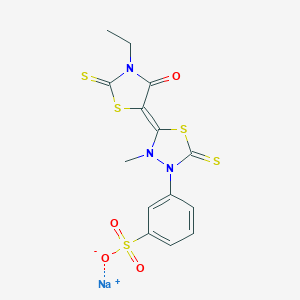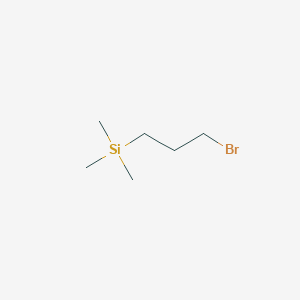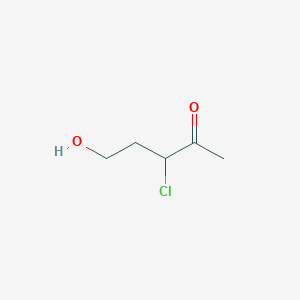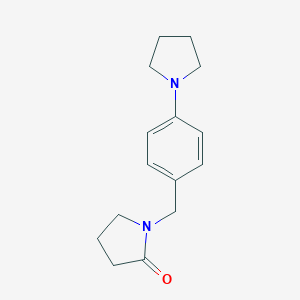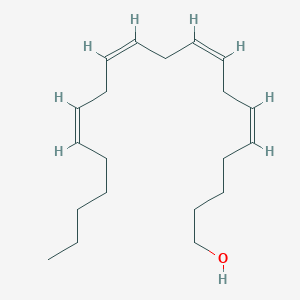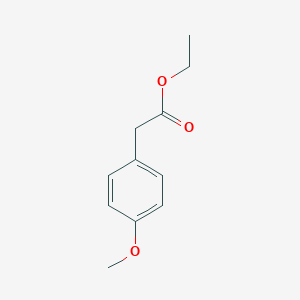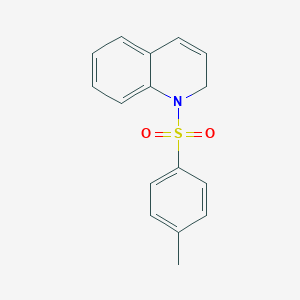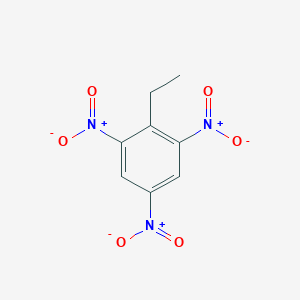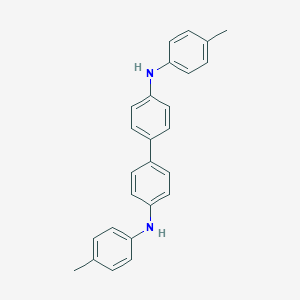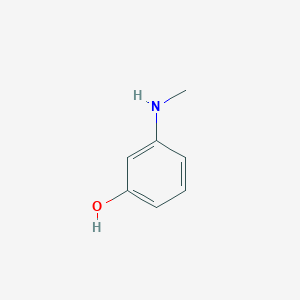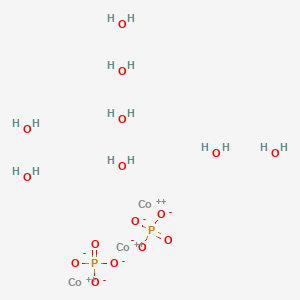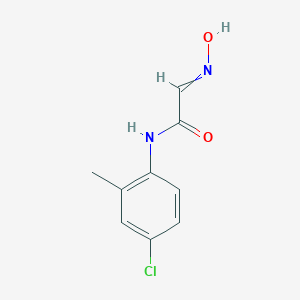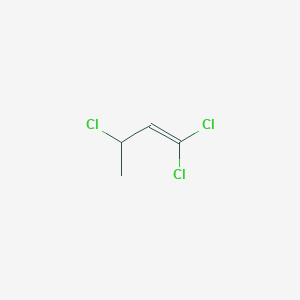
1,1,3-Trichloro-1-butene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,3-Trichloro-1-butene (TCB) is a colorless liquid that is widely used in various industrial applications. It is a halogenated unsaturated hydrocarbon that is commonly used as an intermediate in the production of agrochemicals, pharmaceuticals, and other chemicals. TCB has been extensively studied for its chemical and physical properties, as well as its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1,1,3-Trichloro-1-butene is not fully understood, but it is believed to act as an alkylating agent, which can lead to DNA damage and cell death. 1,1,3-Trichloro-1-butene has been shown to have cytotoxic effects on various cell lines, including cancer cells.
Efectos Bioquímicos Y Fisiológicos
1,1,3-Trichloro-1-butene has been shown to have a variety of biochemical and physiological effects on living organisms. In animal studies, 1,1,3-Trichloro-1-butene has been shown to cause liver damage and kidney damage. 1,1,3-Trichloro-1-butene has also been shown to have teratogenic effects, causing birth defects in animal offspring.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1,3-Trichloro-1-butene has several advantages as a laboratory reagent, including its high reactivity and its ability to form stable adducts with various molecules. However, 1,1,3-Trichloro-1-butene also has several limitations, including its toxicity and its potential for environmental contamination.
Direcciones Futuras
There are several future directions for research on 1,1,3-Trichloro-1-butene. One area of research is the development of new synthetic methods for 1,1,3-Trichloro-1-butene that are more efficient and environmentally friendly. Another area of research is the study of 1,1,3-Trichloro-1-butene's potential applications in the field of materials science. Finally, further research is needed to fully understand the mechanism of action of 1,1,3-Trichloro-1-butene and its potential implications for human health and the environment.
Métodos De Síntesis
1,1,3-Trichloro-1-butene can be synthesized through several methods, including the reaction of 1,3-butadiene with chlorine gas and the reaction of 1,1,3-trichloro-2-butene with sodium hydroxide. The latter method is more commonly used due to its higher yield and lower cost. The synthesis of 1,1,3-Trichloro-1-butene requires careful control of reaction conditions, including temperature, pressure, and reaction time.
Aplicaciones Científicas De Investigación
1,1,3-Trichloro-1-butene has been extensively studied for its potential applications in various fields. In the agrochemical industry, 1,1,3-Trichloro-1-butene is used as an intermediate in the production of herbicides and insecticides. In the pharmaceutical industry, 1,1,3-Trichloro-1-butene is used as a starting material for the synthesis of various drugs. 1,1,3-Trichloro-1-butene has also been studied for its potential applications in the field of materials science, including the production of polymers and other materials.
Propiedades
Número CAS |
13279-86-2 |
|---|---|
Nombre del producto |
1,1,3-Trichloro-1-butene |
Fórmula molecular |
C4H5Cl3 |
Peso molecular |
159.44 g/mol |
Nombre IUPAC |
1,1,3-trichlorobut-1-ene |
InChI |
InChI=1S/C4H5Cl3/c1-3(5)2-4(6)7/h2-3H,1H3 |
Clave InChI |
DXLYBTCQQZDCQD-UHFFFAOYSA-N |
SMILES |
CC(C=C(Cl)Cl)Cl |
SMILES canónico |
CC(C=C(Cl)Cl)Cl |
Sinónimos |
1,1,3-Trichloro-1-butene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




